N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
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Overview
Description
“N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide” is a complex organic compound. It contains a fluorophenyl group, an oxadiazole ring, and a phenoxyacetamide group . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step reactions. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction: the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data, it’s challenging to provide an accurate analysis .
Scientific Research Applications
Anti-Breast Cancer Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide: has shown promise in inhibiting breast cancer cell growth. Molecular docking studies indicate that it has a binding affinity to the human estrogen alpha receptor (ERα) similar to the native ligand 4-OHT. This suggests potential anti-breast cancer activity .
Antimicrobial Properties
Pyrazoles and their derivatives, including fluorinated compounds, play a crucial role in medicine due to their antimicrobial properties. While specific studies on this compound are limited, its structural features suggest potential antimicrobial effects .
Anti-Inflammatory Potential
Pyrazoles have been investigated for their anti-inflammatory properties. Although direct evidence for this compound is scarce, its pyrazole moiety may contribute to anti-inflammatory effects .
Antioxidant Activity
The presence of the oxadiazole ring in the compound suggests possible antioxidant properties. However, further experimental validation is needed to confirm this .
Cytotoxicity and Anti-Tumor Effects
Pyrazoles have been explored as potential anti-tumor agents. While this compound’s cytotoxicity activity remains to be studied, its unique structure warrants investigation .
Analgesic Properties
Although not directly studied for analgesic effects, the compound’s structural features may contribute to pain relief. Future research could explore its analgesic potential .
Other Medicinal Applications
While not extensively investigated, pyrazole derivatives have been patented as hepatic cancer agents. Additionally, fluorinated compounds are popular in medicinal chemistry due to their stability and increased binding affinity. Further studies may reveal additional therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that similar compounds interact with their targets causing changes at the molecular level
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that this compound may have a range of molecular and cellular effects.
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c17-12-8-6-11(7-9-12)15-19-20-16(23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMXPTBQTPJQLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
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